7a-Methyl-5-oxohexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid 7a-Methyl-5-oxohexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 17279-63-9
VCID: VC2317426
InChI: InChI=1S/C8H11NO3S/c1-8-3-2-6(10)9(8)5(4-13-8)7(11)12/h5H,2-4H2,1H3,(H,11,12)
SMILES: CC12CCC(=O)N1C(CS2)C(=O)O
Molecular Formula: C8H11NO3S
Molecular Weight: 201.25 g/mol

7a-Methyl-5-oxohexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid

CAS No.: 17279-63-9

Cat. No.: VC2317426

Molecular Formula: C8H11NO3S

Molecular Weight: 201.25 g/mol

* For research use only. Not for human or veterinary use.

7a-Methyl-5-oxohexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid - 17279-63-9

Specification

CAS No. 17279-63-9
Molecular Formula C8H11NO3S
Molecular Weight 201.25 g/mol
IUPAC Name 7a-methyl-5-oxo-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid
Standard InChI InChI=1S/C8H11NO3S/c1-8-3-2-6(10)9(8)5(4-13-8)7(11)12/h5H,2-4H2,1H3,(H,11,12)
Standard InChI Key LVAMAFDAANOMGN-UHFFFAOYSA-N
SMILES CC12CCC(=O)N1C(CS2)C(=O)O
Canonical SMILES CC12CCC(=O)N1C(CS2)C(=O)O

Introduction

Chemical Structure and Basic Properties

7a-Methyl-5-oxohexahydropyrrolo[2,1-b] thiazole-3-carboxylic acid belongs to the class of thiazole derivatives, specifically those with a fused bicyclic arrangement. The compound features a thiazole ring fused with a pyrrolidone structure, creating a complex heterocyclic system with multiple functional groups that contribute to its chemical reactivity and potential biological activities.

The compound possesses the following fundamental properties:

PropertyValue
Chemical FormulaC8H11NO3S
Molecular Weight201.24 g/mol
CAS Registry Number17279-63-9
MDL NumberMFCD00553439
Purity (Commercial)95%
Storage Temperature2-7°C (Refrigerate)
Hazard ClassificationWarning
Tariff Code2934999090

The molecular structure contains several key features that define its chemical behavior and potential interactions with biological systems. Most notably, it includes a methyl group at the 7a position, a carboxylic acid at the 3-position, and a ketone functionality at the 5-position of the heterocyclic ring system . This combination of functional groups contributes to the compound's reactivity profile and potential for derivatization.

Structural Characterization

Comprehensive structural characterization of 7a-Methyl-5-oxohexahydropyrrolo[2,1-b] thiazole-3-carboxylic acid is essential for understanding its physical and chemical properties. While specific spectroscopic data for this exact compound is limited in the available literature, we can infer typical characterization approaches based on similar compounds.

The structural elucidation of compounds with this framework typically involves a combination of spectroscopic techniques including:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, and potentially 2D experiments)

  • Mass spectrometry for molecular weight confirmation

  • Infrared spectroscopy to identify functional groups

  • X-ray crystallography for definitive three-dimensional structure determination

A structurally related compound, 5-oxo-hexahydropyrrolo[2,1-b] thiazole-7a-carboxylic acid (without the methyl group), has been characterized with the following parameters that may serve as reference points:

Structural IdentifierValue
SMILESC1CC2(N(C1=O)CCS2)C(=O)O
InChIInChI=1S/C7H9NO3S/c9-5-1-2-7(6(10)11)8(5)3-4-12-7/h1-4H2,(H,10,11)
InChIKeyKUQNZOVOMLCCNA-UHFFFAOYSA-N

Additionally, mass spectrometry data provides further structural insights:

Adductm/zPredicted CCS (Ų)
[M+H]+188.03760140.5
[M+Na]+210.01954147.3
[M+NH4]+205.06414149.6
[M+K]+225.99348143.5
[M-H]-186.02304139.2
[M+Na-2H]-208.00499142.3
[M]+187.02977141.2
[M]-187.03087141.2

These values are for the related compound and would differ for 7a-Methyl-5-oxohexahydropyrrolo[2,1-b] thiazole-3-carboxylic acid due to the presence of the additional methyl group and different positioning of the carboxylic acid group .

Structural Features and Reactivity

The unique structural arrangement of 7a-Methyl-5-oxohexahydropyrrolo[2,1-b] thiazole-3-carboxylic acid contributes to its chemical reactivity. The compound contains several functional groups that serve as potential reaction sites:

  • The carboxylic acid group at position 3 provides opportunities for esterification, amide formation, and other carboxylic acid transformations

  • The ketone functionality at position 5 can undergo nucleophilic addition reactions

  • The methyl group at position 7a may participate in radical reactions or serve as a point of further functionalization

  • The thiazole ring provides sites for electrophilic and nucleophilic substitutions

This diverse reactivity profile makes the compound valuable as a potential building block for the synthesis of more complex structures with tailored properties. The fused heterocyclic system also contributes to the compound's three-dimensional structure, which may influence its interactions with biological targets.

Applications in Medicinal Chemistry

The unique structural features of 7a-Methyl-5-oxohexahydropyrrolo[2,1-b] thiazole-3-carboxylic acid make it potentially valuable in medicinal chemistry applications. The compound could serve various roles in drug discovery and development:

  • As a scaffold for the development of potential therapeutic agents

  • As a building block for the synthesis of more complex bioactive molecules

  • As a pharmacophore in structure-activity relationship studies

  • As a template for the design of enzyme inhibitors or receptor modulators

The presence of the thiazole ring is particularly significant as this motif appears in numerous pharmaceutically active compounds. Thiazole-containing compounds have been found in various drug classes including antibiotics, antifungals, and anti-inflammatory agents .

The carboxylic acid functionality also provides opportunities for derivatization to improve pharmacokinetic properties or to create prodrugs. The strategic modification of this compound could lead to derivatives with enhanced potency, selectivity, or bioavailability for specific therapeutic applications.

Future Research Directions

7a-Methyl-5-oxohexahydropyrrolo[2,1-b] thiazole-3-carboxylic acid represents a promising candidate for further exploration in both synthetic and medicinal chemistry. Several potential research directions could be pursued:

  • Comprehensive biological screening to elucidate specific pharmacological activities

  • Structure-activity relationship studies to optimize biological properties

  • Development of improved synthetic methodologies for the preparation of analogues

  • Investigation of chemical modifications to enhance potency, selectivity, or pharmacokinetic properties

  • Exploration of potential applications as a key intermediate in the synthesis of more complex bioactive molecules

  • Computational studies to predict interactions with potential biological targets

  • Crystal structure studies to definitively determine three-dimensional arrangements

These research avenues could potentially lead to the development of novel therapeutic agents or valuable chemical tools for various applications in medicinal chemistry and drug discovery .

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